molecular formula C14H19N5O3 B6988231 ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

Cat. No.: B6988231
M. Wt: 305.33 g/mol
InChI Key: MTEZLWKTEBGOMR-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxadiazole ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling of the Rings: The imidazole and oxadiazole rings are then coupled using appropriate linkers and reagents.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The oxadiazole ring may interact with nucleic acids and proteins, affecting their function. The piperidine ring can enhance the compound’s bioavailability and stability.

Comparison with Similar Compounds

Ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring and exhibit antimicrobial properties.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which contain the oxadiazole ring and are used as antimicrobial agents.

    Piperidine Derivatives: Compounds like piperine and risperidone, which contain the piperidine ring and have various pharmacological activities.

The uniqueness of this compound lies in its combination of these three functional groups, which can confer a wide range of biological activities and applications.

Properties

IUPAC Name

ethyl 3-[3-(1H-imidazol-5-ylmethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-2-21-14(20)19-5-3-4-10(8-19)13-17-12(18-22-13)6-11-7-15-9-16-11/h7,9-10H,2-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEZLWKTEBGOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)C2=NC(=NO2)CC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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